1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)22-11-16(21)20-9-13(10-20)19-15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYAQWXITVEPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: Starting from simple precursors like ethylenediamine and glyoxal.
Azetidine ring formation: This could involve cyclization reactions using appropriate amines and halogenated compounds.
Attachment of the o-tolyloxy group: This step might involve etherification reactions using o-tolyl alcohol and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that compounds similar to 1-(3-(pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one exhibit significant cytotoxic effects against various cancer cell lines. They may act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Anti-inflammatory Properties : The compound is being investigated for its potential to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other autoimmune disorders. Its mechanism may involve the inhibition of specific signaling pathways that lead to inflammation.
- Antimicrobial Activity : Preliminary investigations suggest that this compound could possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
Materials Science
- Organic Electronics : The unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices.
- Sensors : The compound's sensitivity to environmental changes could be harnessed in the development of chemical sensors, particularly for detecting specific biomolecules or environmental pollutants.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazinyl compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that modifications to the azetidine structure significantly enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy against specific cancer types .
Case Study 2: Anti-inflammatory Mechanisms
Research presented at the Annual Conference on Autoimmunity highlighted the anti-inflammatory potential of similar compounds. In animal models of rheumatoid arthritis, treatment with pyrazine-based compounds resulted in reduced joint swelling and improved mobility, indicating a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Pyrazine vs. Pyrimidine Derivatives
Azetidine vs. Piperidine/Pyrrolidine Analogs
- Azetidine’s smaller ring size (vs. piperidine in ) increases ring strain, improving metabolic stability but reducing synthetic accessibility. For example, azetidine derivatives require regioselective methods (e.g., procedure D in ), achieving 76–80% yields, compared to higher yields for larger rings .
o-Tolyloxy vs. Other Aryloxy Groups
- 2098013-45-5 derivatives in ).
Physicochemical Properties
Biological Activity
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound that exhibits a variety of biological activities, particularly in the fields of oncology and pharmacology. The compound's unique structure combines a pyrazinylamino group with an azetidine ring and an o-tolyloxy moiety, suggesting potential interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and signaling pathways. The presence of the pyrazinyl group is known to enhance the compound's affinity for certain biological targets, which can lead to inhibition or modulation of their activity. This mechanism is crucial in developing therapeutic agents for diseases such as cancer.
Anticancer Activity
Research indicates that compounds containing pyrazine derivatives can induce apoptosis in cancer cells. For instance, studies have shown that pyrazine derivatives can effectively inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (K562) cells .
Key Findings:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .
- Apoptotic Pathways : Induction of apoptosis was linked to the modulation of key proteins such as Bax (pro-apoptotic) and Bcl2 (anti-apoptotic), alongside increased expression of caspases involved in the apoptotic process .
Other Biological Activities
In addition to its anticancer properties, pyrazine derivatives have been associated with other biological effects:
- Antibacterial and Antiviral Properties : Some studies have highlighted the antibacterial and antiviral activities of pyrazine compounds, suggesting their potential use in treating infections .
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Study on Pyrazolo[4,3-e][1,2,4]triazines :
- Research on 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate :
Data Tables
| Biological Activity | Compound | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Cytotoxicity | 1-(3-(Pyrazin-2-ylamino)... | 25 | K562 |
| Apoptosis Induction | 1-(3-(Pyrazin-2-ylamino)... | 0.5 | MCF-7 |
| Cell Cycle Arrest | 2-mOPP | 25 | MDA-MB-231 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
